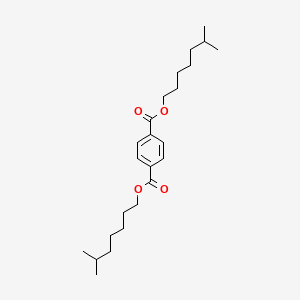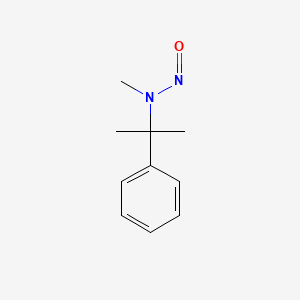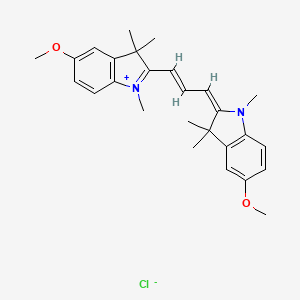
Bis(6-methylheptyl) benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisooctyl terephthalate is an organic compound commonly used as a plasticizer. It is the diester of terephthalic acid and isooctyl alcohol. This compound is known for its excellent plasticizing properties, making it a popular choice in the production of flexible polyvinyl chloride (PVC) products. Diisooctyl terephthalate is often preferred over other phthalates due to its lower toxicity and better environmental profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisooctyl terephthalate can be synthesized through two primary methods: direct esterification and transesterification.
Direct Esterification: This method involves the reaction of terephthalic acid with isooctyl alcohol in the presence of a catalyst.
Transesterification: This method involves the reaction of dimethyl terephthalate with isooctyl alcohol. The reaction is catalyzed by an acid or base and occurs at elevated temperatures.
Industrial Production Methods: Industrial production of diisooctyl terephthalate typically employs the direct esterification method due to its simplicity and cost-effectiveness. The process involves continuous removal of water to shift the equilibrium towards the formation of the ester .
Analyse Chemischer Reaktionen
Types of Reactions: Diisooctyl terephthalate primarily undergoes esterification and transesterification reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Esterification: Terephthalic acid and isooctyl alcohol in the presence of a catalyst such as sulfuric acid or para-toluenesulfonic acid at elevated temperatures.
Transesterification: Dimethyl terephthalate and isooctyl alcohol with an acid or base catalyst at elevated temperatures.
Major Products Formed: The primary product of these reactions is diisooctyl terephthalate. Byproducts may include water (from esterification) or methanol (from transesterification) .
Wissenschaftliche Forschungsanwendungen
Diisooctyl terephthalate has a wide range of applications in scientific research and industry:
Wirkmechanismus
Diisooctyl terephthalate exerts its plasticizing effects by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing the flexibility of the material. This mechanism involves the interaction of the ester groups with the polymer chains, weakening the interactions between them and allowing for greater movement and flexibility .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate (DEHP): A commonly used plasticizer with similar properties but higher toxicity.
Diisononyl phthalate (DINP): Another plasticizer with similar applications but different molecular structure.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar properties and lower toxicity.
Uniqueness: Diisooctyl terephthalate is unique in its combination of excellent plasticizing properties, lower toxicity, and better environmental profile compared to traditional phthalate plasticizers. Its ability to provide flexibility and durability to PVC products while minimizing health and environmental risks makes it a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
27937-24-2 |
|---|---|
Molekularformel |
C24H38O4 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
bis(6-methylheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-19(2)11-7-5-9-17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-10-6-8-12-20(3)4/h13-16,19-20H,5-12,17-18H2,1-4H3 |
InChI-Schlüssel |
KFROBPVFLIZCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)



![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)


![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)




